molecular formula C14H16N2O2 B7508590 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide

Cat. No. B7508590
M. Wt: 244.29 g/mol
InChI Key: SFGRKIDHXYHEKI-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide exerts its effects through various mechanisms. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response. Additionally, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been found to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has also been shown to improve mitochondrial function and increase the production of ATP, the energy currency of the cell. Additionally, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been found to modulate the activity of various neurotransmitters and improve cognitive function.

Advantages and Limitations for Lab Experiments

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a low toxicity profile. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is also readily available and relatively inexpensive. However, N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has some limitations. It is highly reactive and can react with various components in the cell, which can complicate the interpretation of experimental results. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has shown great promise for various therapeutic applications. Future research should focus on optimizing the synthesis method to produce N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide with higher purity and yield. Additionally, more studies are needed to fully understand the mechanism of action of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide and its effects on various cellular pathways. Future research should also focus on developing new formulations of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide that can improve its bioavailability and increase its effectiveness in vivo. Finally, more studies are needed to evaluate the safety and efficacy of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide in various disease models.

Synthesis Methods

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been synthesized using various methods. One of the most common methods is the reaction of 3-cyanopyridine with furfurylamine in the presence of a reducing agent. Another method involves the reaction of 3-aminopyridine with furfural in the presence of a catalyst. These methods have been optimized to produce high yields of N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide with high purity.

Scientific Research Applications

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been found to be effective in the treatment of various diseases such as multiple sclerosis, psoriasis, and Crohn's disease. N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has also been studied for its potential use in cancer treatment.

properties

IUPAC Name

N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-4-6-12(8-15-10)14(17)16(3)9-13-7-5-11(2)18-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGRKIDHXYHEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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